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molecular formula C9H12N2O2 B3021235 Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 86477-10-3

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No. B3021235
M. Wt: 180.2 g/mol
InChI Key: ZWHDQPNZDVSPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276611B2

Procedure details

Sodium ethoxide solution, in denaturated ethanol (21 wt %, 12 ml, 38 mmol) is added to 6.9 g (38 mmol) of the crude mixture of esters, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate in 3A ethanol (containing 3, 7% water, 15 ml) and the mixture is stirred for 10 hours under a nitrogen atmosphere at 15-22° C. Consumption of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, is monitored by HPLC [Prodigy ODS3 4.6×150 mm column, 10 minutes gradient from 90:10 to 10:90 water/acetonitrile with 0.02% trifluoroacetic acid, UV detection at 215 nm. Retention times under these conditions were: 2.6-2.7 min. for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (the desired, more polar isomer), 2.8-2.9 minutes for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (the undesired, less polar isomer) and 0.86 minutes for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid]. The resulting mixture is evaporated under diminished pressure to a residue as a syrup. The syrup is mixed with ether (25 ml), and the resulting precipitate is collected on a filter. The hygroscopic filter cake is washed with diethyl ether (100 ml) and then dissolved in water (10 ml). The pH of the solution is adjusted to a value of 2 with 1N hydrochloric acid and the mixture extracted with ethyl acetate (3×25 ml). The combined organic extract is dried over magnesium sulfate and evaporated to give 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid as an off-white solid (1.40 g, 48%), m.p. 140-145° C., which is characterized by NMR, mass spectrum, elemental analysis, and HPLC (Prodigy ODS3 4.6×150 mm column, with a 20 min gradient from 95:5 to 30:70 using water/acetonitrile with 0.02% trifluoroacetic acid and UV detection at 215 nm. The retention time for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid was 7.2 minutes) The product of the example is used directly in the next step (see example 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[N:5]1[N:6]2[CH2:17][CH2:16][CH2:15][C:7]2=[CH:8][C:9]=1[C:10]([O:12]CC)=[O:11].N1N2CCCC2=C(C(OCC)=O)C=1>C(O)C>[N:5]1[N:6]2[CH2:17][CH2:16][CH2:15][C:7]2=[CH:8][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
crude mixture
Quantity
6.9 g
Type
reactant
Smiles
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=CC1C(=O)OCC)CCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=C(C1)C(=O)OCC)CCC2
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 hours under a nitrogen atmosphere at 15-22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Consumption of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
CUSTOM
Type
CUSTOM
Details
ODS3 4.6×150 mm column, 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
2.6-2.7 min.
Duration
2.65 (± 0.05) min
CUSTOM
Type
CUSTOM
Details
2.8-2.9 minutes
Duration
2.85 (± 0.05) min
CUSTOM
Type
CUSTOM
Details
0.86 minutes
Duration
0.86 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture is evaporated under diminished pressure to a residue as a syrup
ADDITION
Type
ADDITION
Details
The syrup is mixed with ether (25 ml)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is collected on a filter
FILTRATION
Type
FILTRATION
Details
The hygroscopic filter cake
WASH
Type
WASH
Details
is washed with diethyl ether (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N=1N2C(=CC1C(=O)O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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